molecular formula C9H6Cl2N2 B2939140 5,7-Dichloroquinolin-8-amine CAS No. 36107-01-4

5,7-Dichloroquinolin-8-amine

Cat. No.: B2939140
CAS No.: 36107-01-4
M. Wt: 213.06
InChI Key: MKGCGXTYVJCXAT-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-amine: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an amine group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5,7-Dichloroquinolin-8-amine typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5,7-Dichloroquinolin-8-amine can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Products include quinoline N-oxides.

    Reduction: Products include reduced amine derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

    5,7-Dichloroquinolin-8-ol: Similar structure but with a hydroxyl group instead of an amine group.

    5,7-Dichloroquinoline: Lacks the amine group at the 8th position.

    8-Aminoquinoline: Lacks the chlorine atoms at the 5th and 7th positions.

Uniqueness: 5,7-Dichloroquinolin-8-amine is unique due to the presence of both chlorine atoms and an amine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

5,7-dichloroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGCGXTYVJCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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